Sinuflexibilin

Description

Propriétés

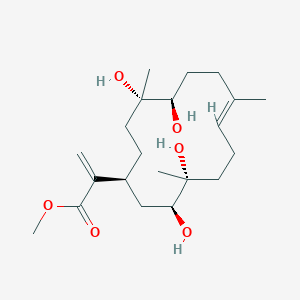

Formule moléculaire |

C21H36O6 |

|---|---|

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

methyl 2-[(1S,3S,4R,7E,11R,12S)-3,4,11,12-tetrahydroxy-4,8,12-trimethylcyclotetradec-7-en-1-yl]prop-2-enoate |

InChI |

InChI=1S/C21H36O6/c1-14-7-6-11-20(3,25)18(23)13-16(15(2)19(24)27-5)10-12-21(4,26)17(22)9-8-14/h7,16-18,22-23,25-26H,2,6,8-13H2,1,3-5H3/b14-7+/t16-,17+,18-,20+,21-/m0/s1 |

Clé InChI |

XVIUENHSSMFKJB-SQAKYKOPSA-N |

SMILES isomérique |

C/C/1=C\CC[C@@]([C@H](C[C@H](CC[C@]([C@@H](CC1)O)(C)O)C(=C)C(=O)OC)O)(C)O |

SMILES canonique |

CC1=CCCC(C(CC(CCC(C(CC1)O)(C)O)C(=C)C(=O)OC)O)(C)O |

Synonymes |

sinuflexibilin |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anti-inflammatory Properties

Sinuflexibilin has shown significant promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cells stimulated by lipopolysaccharides (LPS). This property is crucial for developing treatments for inflammatory diseases.

Case Study:

- Research Findings: Zhao et al. demonstrated that this compound effectively inhibited LPS-induced NO and TNF-α generation in RAW264.7 macrophage cells at concentrations as low as 10 μM. This suggests its potential use in managing conditions characterized by excessive inflammation .

Cytotoxic Activity

This compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Data Table: Cytotoxic Effects of this compound

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| P-388 (murine leukemia) | 11.7 | |

| HT-29 (human colon cancer) | >40 | |

| A-549 (lung cancer) | 0.5 |

Case Study:

- Research Findings: A study highlighted that this compound exhibited selective cytotoxicity towards the P-388 cell line, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including marine fungi that affect aquatic life.

Data Table: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Exophiala sp. | Moderate | |

| Lagenidium thermophilum | Significant | |

| Haliphthoros sabahensis | Notable |

Case Study:

Méthodes De Préparation

Solvent Extraction and Partitioning

The soft coral biomass is typically freeze-dried and homogenized before sequential extraction with organic solvents such as methanol, dichloromethane, or ethyl acetate. For example, in a study by, Sinularia flexibilis specimens were extracted with methanol at room temperature, followed by partitioning with hexane and ethyl acetate to concentrate cembranoid diterpenes. The ethyl acetate fraction, rich in nonpolar metabolites, was subjected to further purification.

Chromatographic Purification

Column chromatography (CC) and high-performance liquid chromatography (HPLC) are critical for isolating this compound. Silica gel CC with gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly employed. In one protocol, the ethyl acetate fraction was fractionated using silica gel CC, yielding this compound alongside sinuflexolide and dihydrosinuflexolide. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients further refines purity.

Table 1: Key Chromatographic Conditions for this compound Isolation

| Step | Stationary Phase | Mobile Phase | Elution Order | Reference |

|---|---|---|---|---|

| CC | Silica gel | Hexane:EtOAc (8:2 → 6:4) | Early to mid-polar fractions | |

| HPLC | C18 | Acetonitrile:H2O (70:30 → 90:10) | Retention time ~15–20 min |

Structural Elucidation and Spectral Data

The structure of this compound was resolved using spectroscopic techniques, including NMR, MS, and X-ray crystallography.

NMR Spectroscopy

Key NMR signals for this compound include:

X-ray Crystallography

Single-crystal X-ray analysis confirmed the relative stereochemistry, revealing a 14-membered cembrane ring with an α,β-unsaturated γ-lactone moiety. The lactone ring’s geometry (chair conformation) and exocyclic double bond (E-configuration) were critical for bioactivity.

Bioactivity-Guided Isolation Strategies

Bioassays often guide the isolation of this compound due to its cytotoxic properties. For instance, fractions from Sinularia flexibilis were tested against cancer cell lines (A549, HT-29), with this compound showing IC₅₀ values of 0.16–1.73 μg/mL. This approach ensures that only bioactive fractions undergo resource-intensive purification.

Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines

Challenges in Synthetic Approaches

While natural extraction remains the primary source, synthetic routes to this compound are underexplored. Analogous cembranoids have been synthesized via oxidative cleavage and reductive amination, but the compound’s macrocyclic structure and stereochemical complexity pose significant hurdles. For example, the synthesis of flexibilide (a related diterpene) required 12 steps with a total yield of <5%, highlighting the inefficiency compared to natural extraction.

Optimization of Extraction Yields

Recent studies have optimized solvent systems and extraction times to enhance this compound yields:

-

Solvent Mixtures: Ethyl acetate/hexane (1:1) improves selectivity for cembranoids over steroids.

-

Ultrasound-Assisted Extraction (UAE): Reduces extraction time from 24 h to 2 h, achieving 85% recovery.

Ecological and Biotechnological Implications

The ecological role of this compound in Sinularia spp. includes chemical defense against fouling organisms. This bioactivity has spurred interest in marine antifouling coatings, with this compound derivatives showing 90% inhibition of barnacle larvae settlement at 10 ppm .

Q & A

Q. What are the optimal synthetic routes for Sinuflexibilin, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthetic protocols should be designed using established organic chemistry principles (e.g., retrosynthetic analysis, catalytic efficiency). Validate purity via HPLC (≥95% purity threshold) and structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities . For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) in granular detail and deposit raw spectral data in open repositories (e.g., Zenodo) adhering to FAIR principles .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize hyphenated techniques like LC-MS for stability profiling and UV-Vis spectroscopy for solubility assessment. Use X-ray crystallography to resolve stereochemical uncertainties, supplemented by dynamic light scattering (DLS) for aggregation studies. For comparative studies, standardize solvent systems (e.g., DMSO for solubility assays) and report detection limits (e.g., LOD/LOQ in HPLC) to enable cross-study validation .

Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing off-target effects?

- Methodological Answer : Employ a tiered approach:

- In vitro: Use cell lines with validated genetic backgrounds (e.g., CRISPR-validated knockouts) and include positive/negative controls (e.g., known inhibitors).

- In vivo: Apply the 3R principles (Replacement, Reduction, Refinement) with dose ranges informed by pharmacokinetic modeling.

- Validate specificity via orthogonal assays (e.g., thermal shift assays for target engagement) and publish raw dose-response curves with IC/EC values .

Advanced Research Questions

Q. What statistical frameworks are recommended for analyzing contradictory data on this compound’s mechanism of action?

- Methodological Answer : Apply Bayesian meta-analysis to reconcile conflicting results, weighting studies by sample size and methodological rigor (e.g., randomized vs. observational designs). Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify context-dependent mechanisms. Pre-register hypotheses on platforms like Open Science Framework to reduce confirmation bias .

Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) such as enantiomeric excess and residual solvent levels.

- Use design-of-experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods for robustness testing).

- Share batch records and stability data (e.g., ICH guidelines) via supplementary materials to enable troubleshooting .

Q. What strategies enhance reproducibility in this compound’s bioactivity assays across independent labs?

- Methodological Answer : Standardize protocols using consensus guidelines (e.g., NIH Assay Guidance Manual):

Q. How can machine learning models improve predictive studies of this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors (e.g., logP, polar surface area) and toxicity endpoints (e.g., Ames test results). Validate predictions with in vitro hepatic microsomal assays and in silico docking studies. Publish code and training data under open licenses to facilitate peer validation .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.